N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C31H25N5O5 This compound is known for its unique structural features, which include a benzyloxy group, a nitrophenoxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form new derivatives.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of amine derivatives.
Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzyloxy and nitrophenoxy groups may play a role in binding to these targets, while the hydrazide moiety could be involved in the inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1-naphthyloxy)acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N3O5/c26-22(16-30-21-12-5-4-11-20(21)25(27)28)24-23-14-18-9-6-10-19(13-18)29-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26)/b23-14+ |
InChI Key |
WLLRTBOXHVBVJF-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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